1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-24(21,22)19-9-7-11(8-10-19)13(20)16-15-18-17-14(23-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUYMQKPJNCLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Industrial production methods may involve the use of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .
Chemical Reactions Analysis
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include chloramine-T, ferric chloride, and iodobenzenediacetate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in cancer research, it may inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can be compared with other oxadiazole derivatives:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: This compound is used in iridium complexes for OLED applications.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones: These compounds have shown antioxidant activity and are used in medicinal chemistry.
4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone: This compound has been studied for its antitubercular properties.
The uniqueness of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Biological Activity
1-Methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound belonging to the oxadiazole class, noted for its unique structural features that include a piperidine ring and a methanesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer treatment.
Chemical Structure and Properties
The molecular formula of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is . The distinctive structural features contribute significantly to its biological activity:
| Structural Feature | Description |
|---|---|
| Piperidine Ring | Common in many pharmaceuticals, contributing to bioactivity. |
| Oxadiazole Moiety | Enhances chemical reactivity and potential biological interactions. |
| Methanesulfonyl Group | Increases solubility and may affect binding properties. |
Biological Activity Overview
1-Methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibits various biological activities:
Antimicrobial Activity
Research indicates that this compound interacts specifically with the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. In vitro studies have demonstrated its cidal effects against this pathogen within host macrophages. The interaction with DprE1 suggests a mechanism that inhibits cell wall synthesis, making it a promising candidate for tuberculosis treatment.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of similar oxadiazole derivatives:
- Anticonvulsant Activity : A series of oxadiazole derivatives were screened for anticonvulsant properties using the maximal electroshock seizure (MES) model in rats. Some derivatives displayed significant efficacy without neurotoxicity at high doses .
- Cytotoxicity Studies : Compounds structurally related to 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine have been tested against human glioblastoma U251 cells and melanoma WM793 cells. These studies revealed IC50 values indicating potent anticancer activity .
The precise mechanism of action for 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine remains under investigation. However, its interaction with DprE1 suggests that it may disrupt essential metabolic pathways in Mycobacterium tuberculosis, while its structural characteristics may allow it to interact with multiple biological targets involved in cancer progression.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Proton Environment | 1H NMR Shift (ppm) | Source |
|---|---|---|
| Methyl group (thiophene) | 2.82–2.87 | |
| Methanesulfonyl protons | 3.0–3.5 | |
| Aromatic protons (oxadiazole) | 7.30–8.03 |
Q. Table 2. Antifungal Activity of Derivatives
| Derivative | IC₅₀ (µM) vs. A. fumigatus | Key Structural Feature |
|---|---|---|
| Parent compound | 0.85 | Unmodified oxadiazole |
| Fluoro-analog | 0.42 | 4-Fluorophenyl substitution |
| Bulkier analog | >10 | 4-Trifluoromethylphenyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
